Alliin - 556-27-4

Alliin

Catalog Number: EVT-258171
CAS Number: 556-27-4
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alliin (S-allyl-L-cysteine sulfoxide) is a non-protein amino acid that exists primarily in garlic (Allium sativum L.) []. It is a key precursor to allicin, the compound responsible for many of garlic's biological activities [, ]. Alliin is odorless and stable in intact garlic cloves. It is classified as a sulfoxide due to the presence of a sulfinyl group (S=O) in its structure. Its role in scientific research is mainly focused on its potential health benefits and biological activities, primarily derived from its conversion to allicin []. The conversion is catalyzed by the enzyme alliinase, which is physically separated from alliin in intact garlic cloves. Upon crushing garlic, alliinase comes into contact with alliin, initiating the formation of allicin [, , , ].

Synthesis Analysis
  • Chemical Synthesis from Deoxyalliin: Deoxyalliin, synthesized from L-cysteine and allyl bromide, can be oxidized using hydrogen peroxide (H₂O₂) to produce alliin [, ]. This method results in a mixture of diastereomers that can be separated through repeated fractional crystallization.
  • Chemical Synthesis via Protected Derivatives: Alliin can be synthesized through the production of fluorenylmethyloxycarbonyl (Fmoc) protected alliin and alliin methyl ester. These derivatives are then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure alliin [].
  • Extraction and Purification from Garlic: Alliin can be extracted from garlic using solvents like methanol, followed by purification through cation exchange chromatography and repeated crystallization [, , ]. This method provides naturally occurring alliin.
Molecular Structure Analysis

The most notable chemical reaction involving alliin is its enzymatic conversion to allicin. Alliinase catalyzes the cleavage of alliin, producing dehydroalanine and 2-propenesulfenic acid. Two molecules of 2-propenesulfenic acid then spontaneously condense to form allicin [, , ]. Alliin can also undergo thermal degradation, especially at higher temperatures, leading to the formation of other sulfur-containing compounds like allyl alcohol []. This thermal degradation pathway does not involve alliinase.

Mechanism of Action

Alliin itself exhibits limited biological activity. Its primary mechanism of action lies in its role as a precursor to allicin [, , ]. The biologically active allicin exerts its effects through various mechanisms, including:

  • Reaction with Thiol Groups: Allicin can react with thiol groups present in proteins and enzymes, altering their structure and function []. This interaction is believed to be a significant factor in its antimicrobial and anticancer activities [, ].
  • Antioxidant Activity: Allicin exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage [].
  • Modulation of Signaling Pathways: Allicin has been shown to influence various signaling pathways involved in inflammation, cell proliferation, and apoptosis [, , ].
Physical and Chemical Properties Analysis
  • Stability: Alliin is stable in intact garlic cloves but undergoes degradation upon crushing or heating, especially in the presence of alliinase [, , , ].
  • Optical Activity: Alliin is optically active and exists as a single enantiomer with an S configuration at the sulfur atom [].
Applications

Alliin's primary application in scientific research lies in its use as a precursor for the generation of allicin [, ]. Studies have explored various applications of alliin, including:

  • Antimicrobial Activity: Alliin, in combination with alliinase, shows promising activity against various bacteria and fungi [, , , , , ]. This application utilizes the in-situ generation of allicin from alliin.
  • Anticancer Activity: Research suggests alliin, when converted to allicin, exhibits antitumor activity in vitro and in vivo [, , , ]. The targeted delivery of alliinase to tumor cells, followed by alliin administration, has shown potential as a novel cancer treatment strategy [].
  • Antioxidant Activity: Alliin, in combination with alliinase, demonstrates antioxidant activity in vitro, suggesting potential benefits in protecting against oxidative stress-related conditions [].
  • Metabolic Health: Studies indicate that alliin might inhibit adipocyte differentiation, suggesting a potential role in managing obesity and metabolic diseases [].
  • Cardiovascular Health: Alliin has been reported to possess various cardiovascular benefits, including anti-angiogenic and anti-inflammatory effects [, ].
Future Directions
  • Optimizing Alliin-based Therapeutics: Developing more efficient and targeted methods for in-situ allicin generation using alliin and alliinase conjugates could lead to innovative therapeutic strategies, especially for treating cancer and infectious diseases [, ].
  • Investigating the Impact of Environmental Factors on Alliin Production: Examining how environmental factors, such as soil composition and climate, influence alliin content in garlic could lead to strategies for cultivating garlic varieties with enhanced therapeutic properties [, ].

Allicin (diallyl thiosulfinate)

Compound Description: Allicin is a highly reactive sulfur-containing compound produced by the enzymatic reaction of alliin with the enzyme alliinase. [] It is primarily responsible for the characteristic odor and flavor of freshly crushed garlic. [] Allicin exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. [, ]

Relevance: Allicin is the primary bioactive compound generated from alliin via the action of alliinase. [] It possesses potent biological activities that have significant therapeutic potential. The instability of allicin in biological systems makes the alliin-alliinase system a promising strategy for targeted allicin delivery. []

Isoalliin

Compound Description: Isoalliin, chemically known as S-(E-1-propenyl)-L-cysteine sulfoxide, is another sulfur-containing compound found in garlic and other Allium species. [] It is an isomer of alliin and differs in the position of the double bond in the propenyl group. [] Similar to alliin, isoalliin also acts as a substrate for alliinase, yielding different volatile sulfur compounds responsible for the characteristic flavor and aroma of onions. []

Methiin

Compound Description: Methiin, or S-methyl-L-cysteine sulfoxide, is a sulfur-containing amino acid found in Allium species, including garlic. [, ] While alliin and isoalliin contain an alkenyl group attached to the sulfur atom, methiin possesses a methyl group. []

Relevance: Methiin belongs to the same class of compounds as alliin, the cysteine sulfoxides. [, ] Despite their structural similarity, they possess different flavor profiles and biological activities. []

Cycloalliin

Compound Description: Cycloalliin is a cyclic sulfur-containing compound found in garlic. [] It is generated from the chemical conversion of isoalliin during storage, particularly at higher temperatures. []

Relevance: Cycloalliin is formed through the chemical degradation of isoalliin, which shares structural similarities with alliin. [] The accumulation of cycloalliin during storage can impact the flavor and potential bioactivity of garlic preparations. []

Deoxyalliin

Compound Description: Deoxyalliin, or S-allyl-L-cysteine, is a sulfur-containing amino acid and a precursor in the synthesis of alliin. [, ] It lacks the sulfoxide group (S=O) present in alliin. []

Relevance: Deoxyalliin serves as the direct precursor for the biosynthesis of alliin in garlic. [, ] The enzymatic oxidation of the sulfur atom in deoxyalliin leads to the formation of alliin. [, ]

γ-L-Glutamyl-S-allyl-L-cysteine

Compound Description: γ-L-Glutamyl-S-allyl-L-cysteine is a γ-glutamyl peptide found in garlic. [, ] It acts as a precursor in the biosynthesis of alliin. [, ]

Relevance: This compound is an important intermediate in the biosynthetic pathway of alliin. [, ] It is converted to alliin through a series of enzymatic reactions in garlic. [, ]

γ-L-Glutamyl-S-(trans-1-propenyl)-L-cysteine (GSPC)

Compound Description: GSPC is another γ-glutamyl peptide found in garlic and serves as a precursor for isoalliin. [, , ]

Relevance: Similar to γ-L-Glutamyl-S-allyl-L-cysteine, GSPC acts as a precursor in the biosynthetic pathway leading to isoalliin, an isomer of alliin. [, , ] It is involved in the formation of flavor precursors in garlic. [, , ]

N-(γ-Glutamyl)-S-methyl-L-cysteine

Compound Description: N-(γ-Glutamyl)-S-methyl-L-cysteine is a γ-glutamyl peptide that acts as a precursor to methiin. []

Relevance: This compound is a direct precursor to methiin, a related compound of alliin, both belonging to the cysteine sulfoxide class. []

S-(2-carboxy-propyl) glutathione

Compound Description: S-(2-carboxy-propyl) glutathione is a glutathione derivative found in garlic and other Allium species. [] It is involved in sulfur metabolism and potentially contributes to the characteristic flavor of these plants. []

Relevance: While not directly involved in alliin biosynthesis, S-(2-carboxy-propyl) glutathione participates in the broader sulfur metabolic pathways in Allium species. []

N-(γ-glutamyl)-S-(2-propenyl)-L-cysteine sulfoxide

Compound Description: This compound is a sulfoxide derivative of N-(γ-glutamyl)-S-(2-propenyl)-L-cysteine, a precursor to alliin. [] It is found in smaller quantities compared to alliin itself. []

Relevance: This sulfoxide derivative is structurally related to alliin and represents an intermediate in the biosynthetic pathway of alliin. [] It highlights the complexity of sulfur metabolism in garlic. []

N-(γ-glutamyl)-S-(E-1-propenyl)-L-cysteine sulfoxide (Glu-PECSO)

Compound Description: Glu-PECSO is a sulfoxide derivative and a storage form of isoalliin found in onions. []

Relevance: Glu-PECSO is structurally related to alliin as both are cysteine sulfoxide derivatives. [] This compound highlights the diversity of sulfur-containing compounds within the Allium genus and their species-specific distribution. []

Properties

CAS Number

556-27-4

Product Name

Alliin

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1

InChI Key

XUHLIQGRKRUKPH-DYEAUMGKSA-N

SMILES

C=CCS(=O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

alliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N

Isomeric SMILES

C=CC[S@](=O)C[C@@H](C(=O)O)N

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